Cas no 1805646-74-5 (Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate)

Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethyl and cyano functional groups, which enhance reactivity in cross-coupling and nucleophilic substitution reactions. The chloromethyl moiety provides a reactive site for further derivatization, making it useful in pharmaceutical and agrochemical applications. Its ester group offers stability while allowing hydrolysis under controlled conditions. The electron-withdrawing trifluoromethyl group contributes to improved metabolic stability in bioactive compounds. This compound is typically employed in the synthesis of fluorinated heterocycles and active pharmaceutical ingredients (APIs), where its structural features facilitate precise modifications for target molecule optimization.
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate structure
1805646-74-5 structure
商品名:Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
CAS番号:1805646-74-5
MF:C12H9ClF3NO2
メガワット:291.653572797775
CID:4980194

Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
    • インチ: 1S/C12H9ClF3NO2/c1-19-11(18)4-7-2-8(5-13)9(6-17)3-10(7)12(14,15)16/h2-3H,4-5H2,1H3
    • InChIKey: HTDLCEAVKRJFIX-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C#N)=CC(C(F)(F)F)=C(C=1)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 377
  • トポロジー分子極性表面積: 50.1
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013012553-500mg
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
1805646-74-5 97%
500mg
855.75 USD 2021-06-25
Alichem
A013012553-1g
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
1805646-74-5 97%
1g
1,579.40 USD 2021-06-25
Alichem
A013012553-250mg
Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate
1805646-74-5 97%
250mg
504.00 USD 2021-06-25

Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate 関連文献

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Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetateに関する追加情報

Research Brief on Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805646-74-5) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805646-74-5) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This ester derivative, characterized by its trifluoromethyl and cyano functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it particularly valuable for the development of novel therapeutics, including enzyme inhibitors and receptor modulators. Recent studies have explored its potential in targeted drug design, leveraging its reactivity for the construction of complex pharmacophores.

Recent advancements in synthetic methodologies have highlighted the role of Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate in facilitating efficient C-C and C-N bond formations. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of trifluoromethylated heterocycles, a class of compounds with enhanced metabolic stability and binding affinity. The study reported a high-yield, one-pot reaction protocol using this intermediate, underscoring its importance in streamlining drug discovery workflows. Furthermore, its chloromethyl moiety has been exploited for selective alkylation reactions, enabling the development of covalent inhibitors targeting cysteine residues in disease-relevant proteins.

In the context of pharmaceutical applications, Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate has been investigated as a precursor for the synthesis of kinase inhibitors. A 2024 preprint on bioRxiv detailed its incorporation into a series of pyridine-based compounds exhibiting potent activity against aberrant kinase signaling pathways in cancer models. The trifluoromethyl group, in particular, was shown to enhance membrane permeability and pharmacokinetic properties, addressing a common challenge in small-molecule drug development. Additionally, computational docking studies have predicted favorable interactions between derivatives of this compound and ATP-binding sites of clinically relevant kinases.

Beyond its synthetic utility, the safety profile and metabolic fate of Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate have been subjects of recent investigation. A collaborative study between academic and industrial researchers (2023, Chemical Research in Toxicology) characterized its in vitro metabolism using human liver microsomes, identifying the major oxidative pathways and potential reactive metabolites. These findings are critical for assessing the compound's suitability as a scaffold in lead optimization campaigns, where metabolic stability and toxicity are key considerations.

Looking ahead, the unique properties of Methyl 5-chloromethyl-4-cyano-2-(trifluoromethyl)phenylacetate position it as a promising building block for next-generation therapeutics. Ongoing research is exploring its application in PROTAC (proteolysis-targeting chimera) design, where its ability to form stable linkages between target proteins and E3 ubiquitin ligases could revolutionize targeted protein degradation strategies. As the chemical biology field continues to evolve, this compound is expected to play an increasingly important role in addressing unmet medical needs through innovative molecular design.

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